molecular formula C8H9NO3S B14659321 4-Methyl-2-(methylsulfanyl)-6-nitrophenol CAS No. 37596-89-7

4-Methyl-2-(methylsulfanyl)-6-nitrophenol

Katalognummer: B14659321
CAS-Nummer: 37596-89-7
Molekulargewicht: 199.23 g/mol
InChI-Schlüssel: PRMHOXRGGCAKAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-(methylsulfanyl)-6-nitrophenol is an organic compound with a unique structure that includes a nitro group, a methyl group, and a methylsulfanyl group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylsulfanyl)-6-nitrophenol typically involves the nitration of 4-methyl-2-(methylsulfanyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-(methylsulfanyl)-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium dithionite.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Ether or ester derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-(methylsulfanyl)-6-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(methylsulfanyl)-6-nitrophenol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methylsulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-2-(methylsulfanyl)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Methyl-2-(methylsulfanyl)aniline: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

    4-Methyl-2-(methylsulfanyl)benzoic acid: Contains a carboxyl group, which significantly alters its reactivity and applications.

Uniqueness

4-Methyl-2-(methylsulfanyl)-6-nitrophenol is unique due to the presence of both a nitro group and a methylsulfanyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

37596-89-7

Molekularformel

C8H9NO3S

Molekulargewicht

199.23 g/mol

IUPAC-Name

4-methyl-2-methylsulfanyl-6-nitrophenol

InChI

InChI=1S/C8H9NO3S/c1-5-3-6(9(11)12)8(10)7(4-5)13-2/h3-4,10H,1-2H3

InChI-Schlüssel

PRMHOXRGGCAKAM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)SC)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.